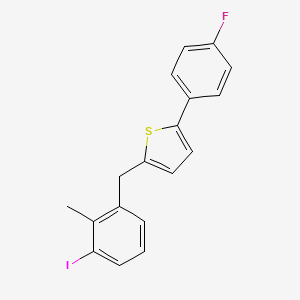
2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group at the second position and an iodinated methylbenzyl group at the fifth position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiophene in the presence of a palladium catalyst.
Attachment of the Iodo-Methylbenzyl Group:
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can target the iodo group, converting it to a hydrogen atom using reagents like palladium on carbon with hydrogen gas.
Substitution: The fluorophenyl and iodo-methylbenzyl groups can participate in electrophilic and nucleophilic substitution reactions. For example, the iodo group can be replaced by other nucleophiles such as amines or thiols using copper-catalyzed reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Copper(I) iodide, potassium carbonate, and appropriate nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deiodinated thiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and organic materials.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its fluorine and iodine atoms can serve as probes in imaging studies, such as positron emission tomography (PET).
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. The fluorophenyl group is known to enhance the metabolic stability and bioavailability of drugs, while the iodinated benzyl group can be used for radiolabeling in diagnostic imaging.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electron-donating/withdrawing groups.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain biological targets, while the iodinated benzyl group can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiophene: Lacks the fluorine and iodine substituents, making it less versatile in certain applications.
2-(4-Fluorophenyl)thiophene: Similar but lacks the iodinated benzyl group, which may reduce its utility in radiolabeling.
5-(3-Iodo-2-methylbenzyl)thiophene: Similar but lacks the fluorophenyl group, potentially affecting its chemical stability and biological activity.
Uniqueness
2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene is unique due to the combination of a fluorophenyl group and an iodinated benzyl group on the thiophene ring. This dual substitution provides a balance of electronic effects and steric hindrance, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[(3-iodo-2-methylphenyl)methyl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FIS/c1-12-14(3-2-4-17(12)20)11-16-9-10-18(21-16)13-5-7-15(19)8-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYSRRULPOCHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FIS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
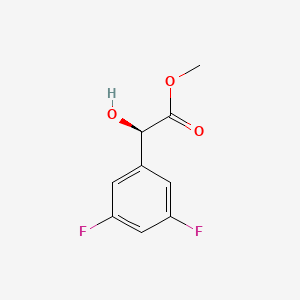
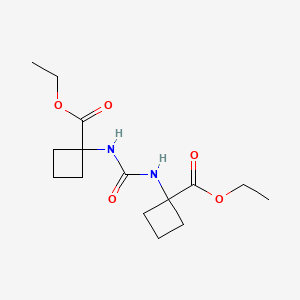

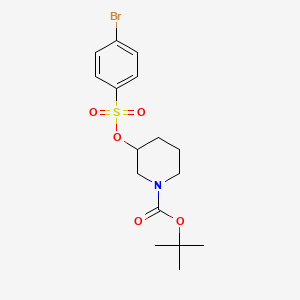
![(1S,3aR,6aS)-tert-butyl 2-((R)-2-((R)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B8091148.png)
![(1S,3aR,6aS)-tert-butyl 2-((S)-2-((R)-2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B8091150.png)
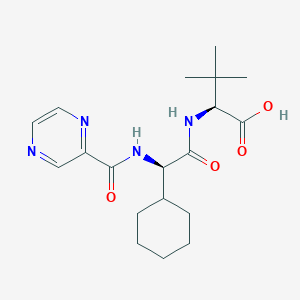
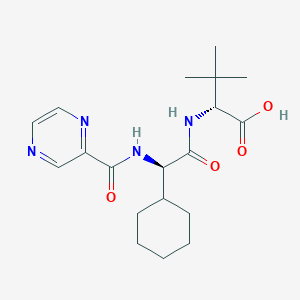
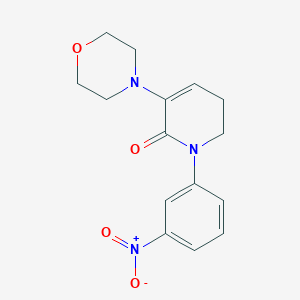
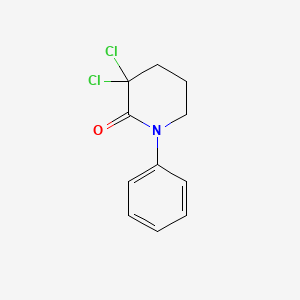
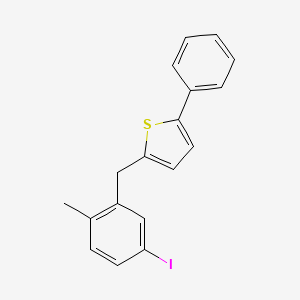
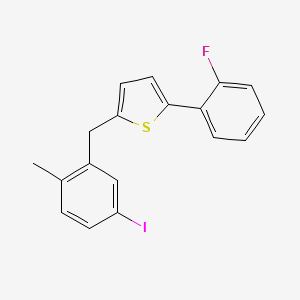
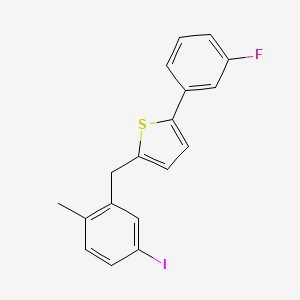
![tert-butyl 4-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B8091213.png)
